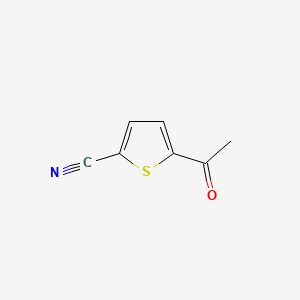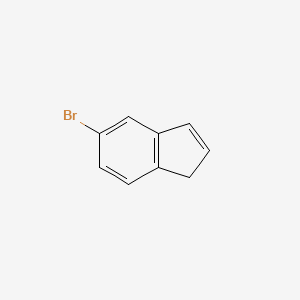
2-bromo-N-(2-fluorophenyl)acetamide
Overview
Description
The compound "2-bromo-N-(2-fluorophenyl)acetamide" is a chemical entity that can be inferred to have potential biological activity based on the structural similarities with other compounds mentioned in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into related compounds that share functional groups or structural motifs, such as bromo, fluoro, and acetamide groups, which are known to influence the chemical and biological properties of molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including functional group transformations and formation of amide bonds. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, suggesting a complex synthetic route . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration indicates the use of orthogonal tests to optimize reaction conditions . These examples imply that the synthesis of "2-bromo-N-(2-fluorophenyl)acetamide" would likely require careful selection of reagents and conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-bromo-N-(2-fluorophenyl)acetamide" has been elucidated using various spectroscopic techniques and computational methods. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was determined, revealing specific dihedral angles and hydrogen bonding patterns . These structural analyses are crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like bromo, fluoro, and acetamide. These groups can participate in various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. The intermolecular Br...Br interaction in one of the studied compounds was evaluated by DFT/B3LYP calculation, indicating the importance of halogen interactions in the solid state . These insights suggest that "2-bromo-N-(2-fluorophenyl)acetamide" may also exhibit interesting reactivity patterns that could be exploited in further chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely tied to their molecular structure. For instance, the first hyperpolarizability of the benzoxazole derivative suggests non-linear optical (NLO) properties, which are significant for materials science applications . The antimicrobial activity of some derivatives against various bacterial strains and fungal species indicates potential pharmaceutical applications . The crystal structure analysis often reveals hydrogen bonding and other non-covalent interactions that can affect the compound's solubility, stability, and reactivity . These properties are essential for the practical application of "2-bromo-N-(2-fluorophenyl)acetamide" in various fields, including drug development and materials science.
Scientific Research Applications
Synthesis and Antidepressant Activity
- Synthesis and Antidepressant Activity: Research conducted by Xie et al. (2013) focused on the synthesis of various phenylacetamide derivatives, including 2-bromo-N-(2-fluorophenyl)acetamide. This study explored their potential antidepressant activities using behavioral tests in mice. The compound was found to significantly reduce immobility times in mice, indicating potential antidepressant effects (Xie, Tang, Pan, & Guan, 2013).
Pesticide Potential
- Pesticide Applications: A study by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-bromo-N-(2-fluorophenyl)acetamide, for their potential use as pesticides. X-ray powder diffraction was used to characterize these organic compounds (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Properties
- Antimicrobial Activity: Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which are structurally related to 2-bromo-N-(2-fluorophenyl)acetamide. These compounds demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Synthesis and Structural Elucidation
- Structural Elucidation: Research by Ghazzali et al. (2012) involved the synthesis and structural elucidation of various acetamide derivatives, including those similar to 2-bromo-N-(2-fluorophenyl)acetamide. This study provided insights into the molecular structures of these compounds and evaluated their antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Antimicrobial Agent Synthesis
- Antimicrobial Agent Synthesis: Parikh and Joshi (2014) developed a series of antimicrobial agents, including acetamide derivatives with fluorine atoms, demonstrating their potential effectiveness against various microbial strains. This research highlighted the importance of specific chemical structures, like that of 2-bromo-N-(2-fluorophenyl)acetamide, in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRLQUWUFLVROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392265 | |
| Record name | 2-bromo-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-fluorophenyl)acetamide | |
CAS RN |
73383-95-6 | |
| Record name | 2-bromo-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

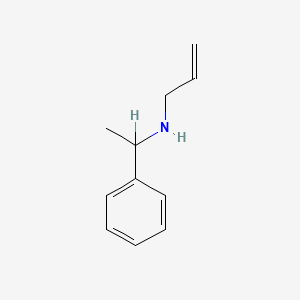

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
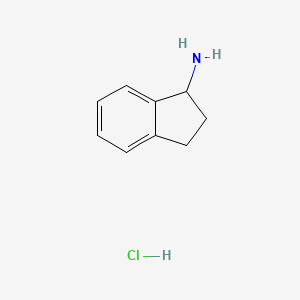


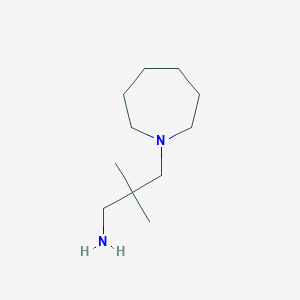
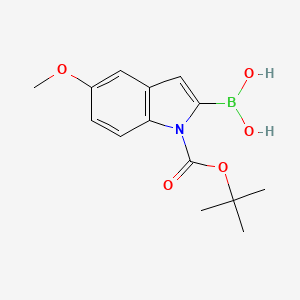
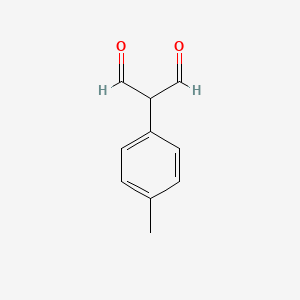

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)
